PF-543

Sphingosine Kinase Isoform Selectivity S1P Signaling

Researchers requiring targeted SphK1 inhibition without confounding SphK2 cross-reactivity face limited options with legacy inhibitors like DMS or SKI-II. PF-543 is the definitive SphK1-selective chemical probe: • SphK1 Ki=3.6 nM, IC50=2.0 nM; >100-fold selectivity over SphK2 (IC50 ~356 nM) • >1000-fold more potent than DMS/SKI-II in suppressing cellular S1P formation • Validated in vivo: suppresses HCT-116 xenograft growth & improves survival • Unique programmed necrosis induction in CRC cells enables apoptosis-resistance studies Supplied with rigorous analytical certification for reproducible, high-fidelity SphK1 research.

Molecular Formula C27H31NO4S
Molecular Weight 465.6 g/mol
CAS No. 1415562-82-1
Cat. No. B560129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-543
CAS1415562-82-1
Synonyms[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
Molecular FormulaC27H31NO4S
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1
InChIKeyNPUXORBZRBIOMQ-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





PF-543: SphK1 Inhibition Potency & Selectivity


PF-543 (Sphingosine Kinase 1 Inhibitor II) is a cell-permeable, non-lipid, sphingosine-competitive small molecule inhibitor of sphingosine kinase 1 (SphK1) [1]. It is the archetypal high-potency SphK1-selective probe, with an in vitro enzyme Ki of 3.6 nM against SphK1 and an IC50 of 2.0±0.6 nM, which can achieve >95% SphK1 inhibition at a 20 nM concentration [1][2]. PF-543 exhibits a profound >100-fold selectivity for SphK1 over the SphK2 isoform (SphK1 IC50 ~2 nM; SphK2 IC50 ~356 nM), establishing it as the benchmark for studies requiring targeted disruption of S1P production from the SphK1 source [3][4].

Workflow SphK1 pathway inhibition studies
Selection Isoform-selectivity assay context
Use Context Cell-permeable SphK1 probe

PF-543 vs. Legacy SphK Inhibitors


Interchanging PF-543 with legacy or less-selective SphK inhibitors like DMS (N,N-dimethylsphingosine), SKI-II, or other SphK1/2 dual inhibitors is scientifically unsound. PF-543 demonstrates over 1000-fold superior potency in suppressing cellular S1P formation compared to these commonly used pharmacological tools [1]. Generic substitution to a compound like RB-005 is also problematic; despite being a PF-543 derivative, RB-005 exhibits distinct in vivo pharmacodynamics, showing different effects on SK1 expression and CerS5 activity in pulmonary hypertension models [2]. Critically, PF-543's unique mechanism of inducing programmed necrosis rather than apoptosis in certain cancer cells further distinguishes it from other SphK1 inhibitors and cannot be assumed for analogs [3]. These findings underscore the non-interchangeable nature of PF-543 for reproducible, high-fidelity SphK1 research.

Legacy inhibitor context Cellular S1P suppression profile may differ significantly from DMS or SKI-II; potency context not transferable
Analog pharmacodynamics RB-005 exhibits distinct in vivo PD; PF-543 response may not transfer to structural derivatives
Cell-death mechanism Programmed necrosis induction may not replicate across analogs or cell models; requires pathway-specific validation

PF-543 Quantitative Comparative Evidence


SphK1 Selectivity Over SphK2

PF-543 demonstrates a profound selectivity for the SphK1 isoform. In head-to-head enzyme assays, PF-543 inhibits SphK1 with an IC50 of 2 nM, whereas its activity against SphK2 is significantly weaker, with an IC50 of 356 nM [1]. This results in a >100-fold (specifically, ~132-fold) selectivity window for SphK1 over SphK2 [1][2]. This selectivity is a direct consequence of structural differences in the 'J-channel' binding pocket between the two isoforms, as demonstrated by medicinal chemistry efforts that can tune this selectivity by modifying the PF-543 scaffold [3].

SphK1 Selectivity Over SphK2
Head-to-head
IC50 SphK1: 2 nM
SphK2: 356 nM
~132-fold selectivity window
Supports SphK1 isoform-selectivity review
Recombinant enzyme assay context
Sphingosine Kinase Isoform Selectivity S1P Signaling

Cellular S1P Suppression vs. Legacy Inhibitors

When compared to commonly used pharmacological tools for SphK inhibition, PF-543 shows vastly superior potency in a cellular context. PF-543 is reported to be over 1000-fold more potent in suppressing cellular S1P formation than DMS (N,N-dimethylsphingosine) and SKI-II [1][2]. In a model cell line (1483 head and neck carcinoma cells), PF-543 treatment (1 µM) decreased the level of endogenous S1P by 10-fold (a 90% reduction) within 15 minutes, with a proportional increase in the sphingosine substrate [3].

Cellular S1P Suppression
Head-to-head
>1000-fold vs DMS / SKI-II
10-fold S1P reduction in 1483 cells
Supports cellular target-engagement context
1483 head and neck carcinoma cell model
Sphingosine-1-Phosphate Cellular Lipidomics Inhibitor Potency

In Vivo Xenograft Efficacy

PF-543 demonstrates significant in vivo anti-tumor activity. In a direct in vivo study, intravenous injection of PF-543 significantly suppressed the growth of HCT-116 colorectal cancer xenografts in SCID mice, leading to a remarkable improvement in animal survival [1]. The in vivo efficacy was associated with a unique mechanism of action: the induction of programmed necrosis rather than apoptosis in CRC cells, a phenotype confirmed by LDH release, mitochondrial membrane potential collapse, and Cyp-D complexation assays [2].

In Vivo Xenograft Model
Model context
Suppressed HCT-116 xenograft growth
Improved survival vs vehicle
Supports model-response endpoint context
SCID mouse model; data to verify
Colorectal Cancer Xenograft Model In Vivo Pharmacology

Programmed Necrosis Induction

Unlike many cytotoxic agents that trigger apoptosis, PF-543 induces a distinct form of programmed cell death. In colorectal cancer cells (HCT-116, HT-29, DLD-1), PF-543 treatment led to necrosis, characterized by LDH release, mitochondrial membrane potential collapse, and mitochondrial p53-Cyp-D complexation [1]. Apoptosis markers were not observed. This necrotic death was attenuated by the necrosis inhibitor necrostatin-1 and by Cyp-D inhibitors (sanglifehrin A, cyclosporin A) or shRNA knockdown of Cyp-D [2].

Programmed Necrosis
Mechanism context
LDH release / MMP collapse
Cyp-D-dependent necrosis
Supports cell-death pathway review
CRC cell lines; apoptosis markers absent
Colorectal Cancer Programmed Necrosis Mechanism of Action

PF-543 Preclinical Research Applications


SphK1 vs. SphK2 Signaling in Cancer & Inflammation

PF-543's >100-fold selectivity for SphK1 [1] enables precise interrogation of SphK1-specific contributions to cellular phenotypes. It is the optimal tool for studies where dual SphK1/2 inhibition would confound results, such as dissecting the role of SphK1-derived S1P in lymphocyte trafficking, tumor angiogenesis, or inflammatory cytokine production [2].

SphK1 Target Validation in Colorectal Cancer Xenografts

The compound has demonstrated robust in vivo efficacy in suppressing HCT-116 xenograft growth and improving survival [3]. This makes PF-543 a standard positive control for target validation studies and for benchmarking the in vivo efficacy of novel SphK1 inhibitors in development.

Non-Apoptotic Cell Death Pathways in Cancer

PF-543's unique ability to induce programmed necrosis in CRC cells [4] positions it as a valuable chemical probe for studying the regulation and execution of necroptosis and mitochondrial permeability transition pore-driven cell death. It can be used to explore therapeutic strategies for overcoming apoptosis resistance in tumors.

Application
Selection Property
Validation Focus
SphK1 signaling dissection
Isoform-selectivity assay context
SphK1 vs. SphK2 pathway response
Colorectal cancer model studies
In vivo model-response context
Xenograft endpoint review
Non-apoptotic cell-death research
Programmed necrosis pathway context
Necroptosis / Cyp-D pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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